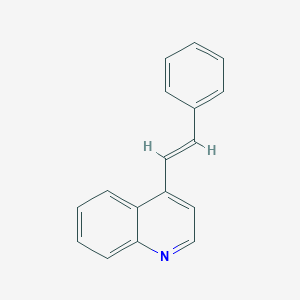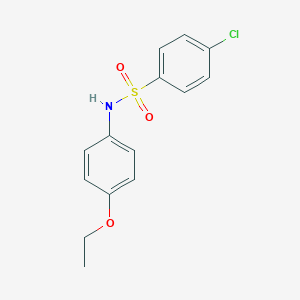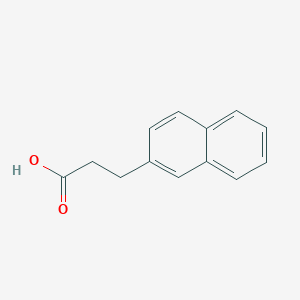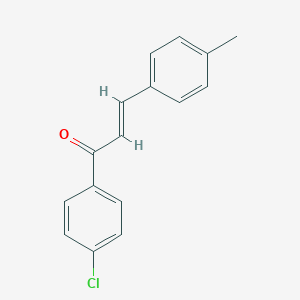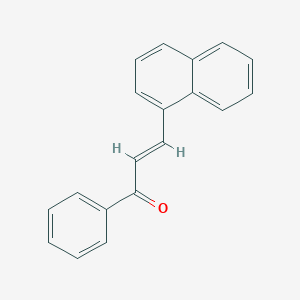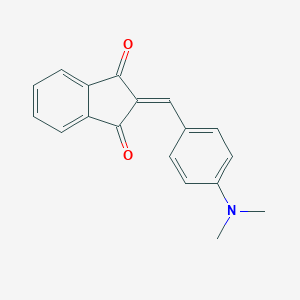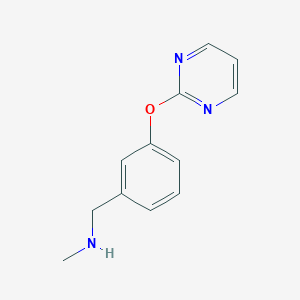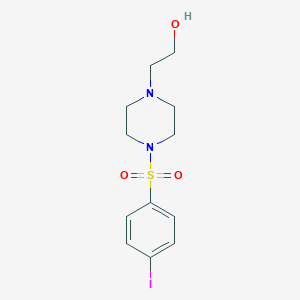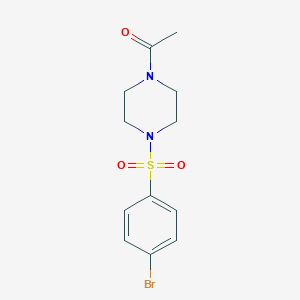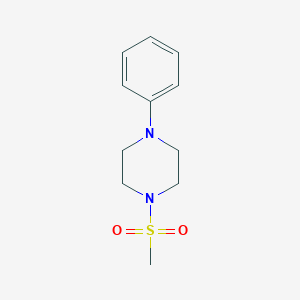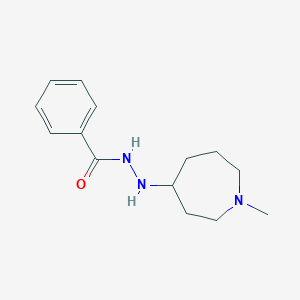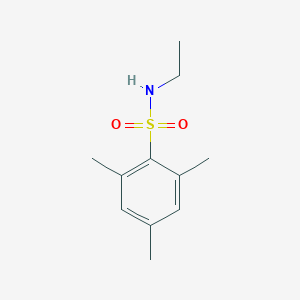![molecular formula C40H33N2O+ B182800 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium CAS No. 295797-48-7](/img/structure/B182800.png)
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium, also known as BZTP, is a synthetic compound that has been widely used in scientific research. BZTP is a positively charged molecule that can interact with negatively charged biological molecules, such as DNA and proteins.
Applications De Recherche Scientifique
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has been used in various scientific research applications, such as DNA binding studies, protein-DNA interaction studies, and fluorescence imaging. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can interact with DNA and form a stable complex, which can be used to study DNA structure and function. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also be used to study protein-DNA interactions, as it can selectively bind to specific DNA sequences. In addition, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be used as a fluorescent probe to visualize DNA and protein-DNA complexes.
Mécanisme D'action
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium binds to DNA through intercalation, which involves the insertion of the 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium molecule between the base pairs of DNA. This can cause a distortion in the DNA structure, which can affect DNA replication and transcription. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also interact with proteins that bind to DNA, such as transcription factors, and inhibit their activity.
Effets Biochimiques Et Physiologiques
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has been shown to have cytotoxic effects on cancer cells, as it can inhibit DNA replication and transcription. 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can also induce apoptosis, or programmed cell death, in cancer cells. However, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has also been shown to have toxic effects on normal cells, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium has several advantages for lab experiments, such as its ability to selectively bind to DNA and proteins, and its fluorescence properties. However, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium also has limitations, such as its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium. One direction is to study its potential as an anticancer agent, and to determine its safety and efficacy in vivo. Another direction is to develop new derivatives of 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium that have improved properties, such as increased selectivity and reduced toxicity. Finally, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be used as a tool to study DNA and protein-DNA interactions, and further research can be done to explore its applications in these areas.
In conclusion, 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium is a synthetic compound that has been widely used in scientific research. It has several advantages for lab experiments, such as its ability to selectively bind to DNA and proteins, and its fluorescence properties. However, further research is needed to determine its safety and efficacy, and to explore its potential as an anticancer agent and tool for studying DNA and protein-DNA interactions.
Méthodes De Synthèse
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium can be synthesized using a multi-step process. The first step involves the synthesis of 5-(benzyloxy)-1H-indole-3-carboxaldehyde, which is then reacted with 2-bromoethyltriphenylphosphonium bromide to form the intermediate compound. The final step involves the reaction of the intermediate compound with 2,4,6-triphenylpyridine to form 1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium.
Propriétés
Numéro CAS |
295797-48-7 |
|---|---|
Nom du produit |
1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium |
Formule moléculaire |
C40H33N2O+ |
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
5-phenylmethoxy-3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C40H33N2O/c1-5-13-30(14-6-1)29-43-36-21-22-38-37(27-36)34(28-41-38)23-24-42-39(32-17-9-3-10-18-32)25-35(31-15-7-2-8-16-31)26-40(42)33-19-11-4-12-20-33/h1-22,25-28,41H,23-24,29H2/q+1 |
Clé InChI |
WHKUEIXZUGYODF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



